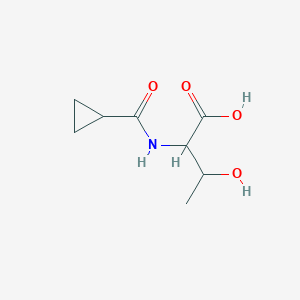
2-(Cyclopropylformamido)-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve detailing the chemical reactions and processes used to synthesize the compound. It would also include the conditions under which the synthesis occurs, such as temperature, pressure, and the presence of catalysts .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The products of these reactions can provide insights into the compound’s chemical properties .Physical and Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Scientific Research Applications
Biocatalysis and Synthesis
2-(Cyclopropylformamido)-3-hydroxybutanoic acid is a compound of interest in the field of biocatalysis and synthetic chemistry. Research demonstrates its potential in the stereoselective synthesis of amino acids, which are crucial as chiral building blocks in modern medicinal chemistry and the manufacturing of industrial products. An example includes the systems biocatalysis approach for synthesizing 2-amino-4-hydroxybutanoic acid, showcasing the compound's relevance in creating high-value chemicals through biocatalytic methods (Hernández et al., 2017).
Toxicity Studies
The compound has also been identified in toxicity studies, specifically in the context of mushroom extracts. For instance, similar compounds were isolated from Amanita cokeri and found to exhibit toxicity against certain fungi, arthropods, and bacteria. This indicates the potential bioactive nature of compounds structurally related to this compound, suggesting avenues for its exploration in the development of bioactive substances or understanding the toxicity mechanisms of certain natural products (Drehmel & Chilton, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4(10)6(8(12)13)9-7(11)5-2-3-5/h4-6,10H,2-3H2,1H3,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXASEZYLSKILAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2428827.png)


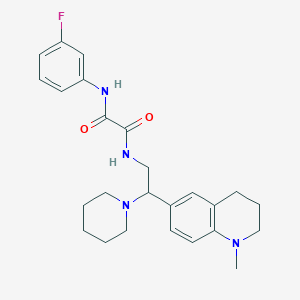


![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2428838.png)
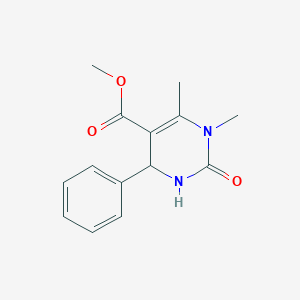
![methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2428844.png)
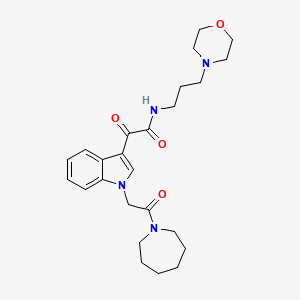
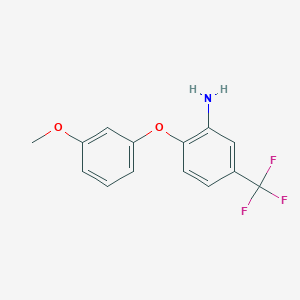
![N-cyclohexyl-2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2428849.png)
